Cyclopropanecarboxamide

Vue d'ensemble

Description

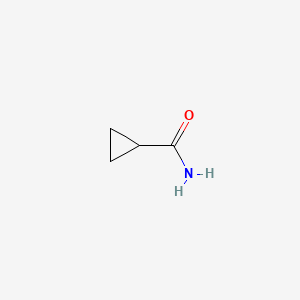

Cyclopropanecarboxamide is an organic compound with the molecular formula C₄H₇NO. It is a cyclopropyl derivative of carboxamide, characterized by a three-membered cyclopropane ring attached to a carboxamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclopropanecarboxylic acid with ammonia. This reaction is typically carried out in a reactor at temperatures ranging from 200 to 260 degrees Celsius and pressures between 10 to 100 bar. The process does not require a catalyst or solvent, and the product is obtained by venting the reactor to remove excess ammonia and water .

Another method involves the amidation of cyclopropanecarboxylic esters with ammonia in an alcoholic solution. This reaction is catalyzed by an alcoholate of a monohydric alcohol and is carried out at temperatures between 60 to 200 degrees Celsius .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The absence of catalysts and solvents in some methods makes the process more environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropanecarboxylic acid.

Reduction: Reduction reactions can convert it to cyclopropylamine.

Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: Cyclopropanecarboxylic acid.

Reduction: Cyclopropylamine.

Substitution: Various substituted cyclopropane derivatives depending on the reagents used

Applications De Recherche Scientifique

Pharmaceutical Applications

A. Cancer Treatment

Cyclopropanecarboxamide derivatives have been identified as potential therapeutic agents in cancer treatment. Specifically, compounds such as cyclopropyl dicarboxamides exhibit properties as kinase inhibitors, particularly targeting c-MET kinase. This receptor tyrosine kinase is implicated in various cancers, including renal cell carcinoma and other solid tumors. Research indicates that these compounds can modulate the activity of c-MET, providing a pathway for developing selective anti-cancer therapies .

B. Analgesics and Psychoactive Substances

The compound N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]this compound, commonly known as cyclopropylfentanyl, has been assessed for its psychoactive properties. It serves as an analytical reference material in forensic investigations and has been linked to several fatalities due to its potent opioid effects. The European Monitoring Centre for Drugs and Drug Addiction conducted a risk assessment highlighting the substance's health risks and implications for public safety .

Synthesis and Chemical Properties

This compound can be synthesized through the reaction of cyclopropanecarboxylic esters with ammonia in the presence of catalytic amounts of alcoholates, typically without hydrocarbon solvents. This method allows for high purity levels necessary for subsequent pharmaceutical applications . The compound acts as an intermediate in the synthesis of various biologically active molecules, including cyclopropylamines .

Case Studies and Research Findings

A. Kinase Inhibition Studies

A study published in the Journal of Medicinal Chemistry investigated biphenylaminocyclopropane carboxamide derivatives as bradykinin B1 receptor antagonists. These compounds demonstrated promising antagonist activity, suggesting potential applications in treating pain and inflammatory conditions .

B. Toxicological Assessments

The toxicological profile of cyclopropylfentanyl was extensively studied following its emergence as a new psychoactive substance. Reports indicated that it was involved in numerous overdose cases, emphasizing the need for stringent control measures across Europe due to its high potency and associated health risks .

Data Summary Table

| Application Area | Details |

|---|---|

| Cancer Treatment | This compound derivatives as c-MET kinase inhibitors; potential anti-cancer agents. |

| Analgesics | Cyclopropylfentanyl as a potent opioid; linked to overdose cases and public health concerns. |

| Synthesis | Synthesized from cyclopropanecarboxylic esters; used as intermediates in drug development. |

| Toxicology | Risk assessments conducted; identified health risks associated with cyclopropylfentanyl use. |

Mécanisme D'action

The mechanism of action of cyclopropanecarboxamide involves its interaction with various molecular targets. In biological systems, it can act as a precursor to cyclopropylamine, which is known to interact with enzymes and receptors. The cyclopropane ring imparts conformational rigidity to the molecule, influencing its binding affinity and specificity to target sites .

Comparaison Avec Des Composés Similaires

Cyclopropanecarboxamide can be compared with other cyclopropyl derivatives such as:

Cyclopropanecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.

Cyclopropylamine: Contains an amine group instead of an amide group.

Cyclopropanecarbothioamide: Contains a thiocarboxamide group instead of a carboxamide group.

Uniqueness: this compound is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. Its structural rigidity and potential for various chemical transformations make it a valuable compound in synthetic chemistry .

Activité Biologique

Cyclopropanecarboxamide is a compound of increasing interest in the pharmaceutical and biochemical research fields due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a carboxamide functional group. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

-

CYP Enzyme Inhibition :

- This compound derivatives, such as N-(3,5-dichlorophenyl)this compound (DCPCC), have been shown to inhibit cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1). These enzymes are crucial in the metabolic activation of procarcinogens and the deactivation of certain drugs. DCPCC exhibited IC50 values significantly lower than traditional inhibitors like α-naphthoflavone (ANF), indicating its potential as a selective inhibitor for CYP1A2 .

-

VR1 Receptor Antagonism :

- This compound compounds have demonstrated efficacy as antagonists of the VR1 (Type I Vanilloid) receptor. This receptor is implicated in pain sensation and inflammatory responses. Studies have shown that certain derivatives can effectively reduce pain-related behaviors in animal models, suggesting their potential use in treating conditions like neuropathic pain and inflammation .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Biological Activity | IC50 Value | Target Enzyme/Receptor |

|---|---|---|---|

| N-(3,5-dichlorophenyl)this compound (DCPCC) | CYP1A2 Inhibition | 100-fold lower than CYP2/3 enzymes | CYP1A2 |

| This compound Derivative A | VR1 Receptor Antagonism | Not specified | VR1 Receptor |

| Cyclopropylfentanyl | Analgesic effects in animal models | Not specified | Opioid receptors |

Pharmacological Applications

- Pain Management : The antagonistic activity at the VR1 receptor suggests that this compound derivatives could be effective in managing chronic pain conditions, including fibromyalgia and neuropathies.

- Cancer Chemoprevention : The inhibition of CYP enzymes by compounds like DCPCC indicates a possible role in cancer prevention strategies by modulating the metabolism of carcinogens .

Propriétés

IUPAC Name |

cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMVWOEOZMVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064150 | |

| Record name | Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6228-73-5 | |

| Record name | Cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6228-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006228735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA7A3S4MUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do cyclopropanecarboxamides interact with their targets?

A1: Cyclopropanecarboxamides primarily exert their biological effects by binding to specific protein targets, particularly enzymes and receptors. This interaction can involve various non-covalent forces like hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific interactions are highly dependent on the substituents on the cyclopropanecarboxamide scaffold and the nature of the target protein. [, ]

Q2: What are the downstream effects of this compound binding to their targets?

A2: The downstream effects of this compound binding are diverse and depend heavily on the targeted protein and its role in biological pathways. For example, some cyclopropanecarboxamides act as potent and selective inhibitors of glycogen synthase kinase-3β (GSK-3β) [], while others demonstrate inhibitory activity against receptor-interacting protein kinase 3 (RIPK3) []. These inhibitory actions can lead to various therapeutic outcomes, such as mitigating oxidative stress and apoptosis [] or blocking necroptosis in inflammatory and degenerative diseases [].

Q3: What is the general molecular formula of cyclopropanecarboxamides?

A3: The general molecular formula of cyclopropanecarboxamides is CnH2n-1NO. This core structure can accommodate a wide variety of substituents, leading to diverse chemical properties and biological activities.

Q4: How is the structure of cyclopropanecarboxamides confirmed?

A4: Structural characterization of cyclopropanecarboxamides typically involves a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). X-ray crystallography can provide detailed three-dimensional structural information, revealing bond lengths, angles, and spatial arrangement of atoms within the molecule. [, , , , ]

Q5: Are cyclopropanecarboxamides known to exhibit catalytic properties?

A5: While not inherently catalytic, cyclopropanecarboxamides can act as substrates in various catalytic reactions. For example, they can undergo ring-opening reactions in the presence of specific catalysts, leading to the formation of valuable synthetic intermediates. [, , ]

Q6: How has computational chemistry been used to study cyclopropanecarboxamides?

A6: Computational chemistry plays a crucial role in understanding the structure-activity relationships, binding modes, and pharmacological properties of cyclopropanecarboxamides. Molecular docking studies help predict the binding affinity and interactions of these compounds with their target proteins [], while molecular dynamics simulations provide insights into the dynamic behavior of these complexes over time [, ]. These computational approaches guide the rational design of novel cyclopropanecarboxamides with improved potency, selectivity, and pharmacokinetic profiles.

Q7: How do structural modifications of cyclopropanecarboxamides affect their activity?

A7: The structure-activity relationship of cyclopropanecarboxamides is an active area of research. Subtle changes in the substituents attached to the cyclopropane ring, the amide nitrogen, or the aromatic ring can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. [, , , ]

Q8: What are some strategies for improving the stability, solubility, or bioavailability of cyclopropanecarboxamides?

A8: Various formulation strategies can be employed to enhance the stability, solubility, or bioavailability of cyclopropanecarboxamides. These include: - Salt formation: Forming salts with pharmaceutically acceptable acids or bases can improve solubility and stability. [, ] - Particle size reduction: Reducing particle size through micronization or nanonization can enhance dissolution rate and bioavailability. [] - Complexation: Forming complexes with cyclodextrins or other suitable agents can improve solubility and stability. [] - Solid dispersions: Encapsulating the compound in a solid matrix can enhance dissolution rate and bioavailability. []

Q9: Are there specific SHE regulations regarding cyclopropanecarboxamides?

A9: While there might not be regulations specifically targeting cyclopropanecarboxamides as a class, their development and handling fall under the broader umbrella of SHE regulations for pharmaceutical and chemical substances. This includes guidelines for safe handling, storage, disposal, and exposure control. []

Q10: What is known about the ADME properties of cyclopropanecarboxamides?

A10: The absorption, distribution, metabolism, and excretion (ADME) of cyclopropanecarboxamides are influenced by their physicochemical properties and structural features. Research suggests that some cyclopropanecarboxamides exhibit favorable pharmacokinetic profiles, including good oral bioavailability and desirable half-lives. [, ]

Q11: What in vitro and in vivo models have been used to evaluate the efficacy of cyclopropanecarboxamides?

A11: The efficacy of cyclopropanecarboxamides has been investigated in various in vitro and in vivo models, including: - Cell-based assays: These assays assess the compound's activity against specific targets or in disease-relevant cell lines. [, ] - Animal models: Rodent models, for example, are used to evaluate the compound's efficacy in preclinical studies of diseases such as Alzheimer's disease [] and systemic inflammatory response syndrome. []

Q12: Is there evidence of resistance development to cyclopropanecarboxamides?

A12: Resistance to targeted therapies is a common challenge in drug development. While the research specifically addressing resistance to cyclopropanecarboxamides might be limited at this stage, it is essential to remain vigilant and investigate potential resistance mechanisms as these compounds progress through clinical development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.